Ac-DMQD-CHO

Description

Properties

Molecular Formula |

C20H31N5O10S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H31N5O10S/c1-10(27)22-14(8-17(31)32)20(35)25-13(5-6-36-2)19(34)24-12(3-4-15(21)28)18(33)23-11(9-26)7-16(29)30/h9,11-14H,3-8H2,1-2H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

OTJJBPNCGKCNKG-XUXIUFHCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C=O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C=O |

sequence |

DMQD |

Synonyms |

Ac-DMQD-CHO acetyl-Asp-Met-Gln-Asp-aldehyde acetyl-aspartyl-methionyl-glutaminyl-aspartyl-aldehyde DMQD-CHO |

Origin of Product |

United States |

Foundational & Exploratory

Ac-DMQD-CHO: A Technical Guide to its Mechanism of Action as a Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-CHO, with the full chemical name Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-aldehyd, is a synthetic tetrapeptide aldehyde that functions as a selective inhibitor of caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. Due to its pivotal role in apoptosis, the selective inhibition of caspase-3 is a key area of research for the development of therapeutics targeting diseases characterized by excessive or inappropriate cell death, such as neurodegenerative disorders and ischemic injury. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the active site of caspase-3. As a peptide aldehyde, it is designed to mimic the natural substrate of caspase-3. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity. This inhibition prevents the downstream cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which ultimately averts the execution of the apoptotic program.

The selectivity of this compound for caspase-3 over other caspases is a crucial aspect of its utility as a research tool and potential therapeutic agent. This selectivity is attributed to the specific amino acid sequence (Asp-Met-Gln-Asp) which is recognized by the substrate-binding pockets of caspase-3.

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). It is important to note that different studies have reported varying IC50 values, which may be attributed to different experimental conditions.

| Parameter | Value | Caspase Target | Reference |

| IC50 | 39 nM | Caspase-3 | [1] |

| IC50 | 193 nM | Caspase-3 | [2] |

| Ki | 12.4 nM | Caspase-3 | [3] |

Selectivity Profile:

A key study demonstrated that this compound has minimal inhibitory effects on other key caspases at concentrations up to 200 nM, highlighting its selectivity for caspase-3.[2]

| Caspase Target | Inhibition at ~200 nM | Reference |

| Caspase-7 | Little inhibitory effect | [2] |

| Caspase-8 | Little inhibitory effect | [2] |

| Caspase-9 | Little inhibitory effect | [2] |

Signaling Pathway Context

This compound intervenes in the final execution phase of the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a central player.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory activity of this compound on caspase-3 in a cell-based assay. This protocol is based on commonly used methods for caspase activity assays and should be optimized for specific cell types and experimental conditions.

Objective: To determine the IC50 of this compound for caspase-3 in a cellular context.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (stock solution in DMSO)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate (black, clear bottom for fluorescence)

-

Fluorescence microplate reader

Experimental Workflow Diagram:

Detailed Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis by adding the chosen stimulus and incubate for the desired time.

-

-

Preparation of Cell Lysates:

-

Pellet the cells by centrifugation.

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the cell pellets in ice-cold cell lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Caspase-3 Activity Assay:

-

In a new 96-well black plate, add a specific amount of cell lysate to each well.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation 360-380 nm, emission 440-460 nm for AMC) kinetically over 1-2 hours.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Logical Relationship in Apoptosis Research

The use of this compound in apoptosis research is based on a logical framework that allows for the dissection of the role of caspase-3 in various cellular processes.

By specifically inhibiting caspase-3, researchers can determine whether a particular apoptotic phenotype is dependent on the activity of this executioner caspase. If the application of this compound rescues cells from apoptosis induced by a specific stimulus, it provides strong evidence for the involvement of a caspase-3-dependent pathway.

Conclusion

This compound is a valuable tool for the study of apoptosis. Its selectivity for caspase-3 allows for the specific interrogation of the role of this critical executioner caspase in various physiological and pathological processes. The quantitative data on its inhibitory potency and selectivity, combined with a clear understanding of its mechanism of action and appropriate experimental protocols, enables researchers and drug development professionals to effectively utilize this compound in their investigations into the intricate mechanisms of programmed cell death and the development of novel therapeutic strategies.

References

Ac-DMQD-CHO: A Technical Guide to its Role in Apoptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide aldehyde, Ac-DMQD-CHO, a tool compound utilized in apoptosis research. The document details its mechanism of action as a caspase inhibitor, presents its inhibitory profile in a quantitative format, outlines experimental protocols for its application, and visualizes its role within the apoptotic signaling pathway.

Core Concepts: Mechanism of Action

This compound, with the sequence Ac-Asp-Met-Gln-Asp-CHO, functions as a specific, cell-permeable inhibitor of caspase-3. Caspases are a family of cysteine proteases that are critical executioners of the apoptotic program. This compound exerts its inhibitory effect by targeting the active site of caspase-3. The aldehyde group of the peptide forms a reversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby blocking its proteolytic activity. This inhibition prevents the downstream cleavage of essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which ultimately halts the execution phase of apoptosis.

Studies have demonstrated that this compound can effectively prevent apoptosis induced by various stimuli. For instance, it has been shown to block apoptosis in human chondrocytes and in rat lens epithelial cells subjected to oxidative stress.

Quantitative Inhibitory Profile

The efficacy of a caspase inhibitor is determined by its binding affinity and specificity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. This compound exhibits a high degree of selectivity for caspase-3.

| Inhibitor | Target Caspase | IC50 (nM) | Reference |

| This compound | Caspase-3 | 39 | |

| This compound | Caspase-1 | 148 | |

| This compound | Caspase-8 | 1,100 |

Table 1: Inhibitory concentrations (IC50) of this compound against various caspases. Lower values indicate higher potency.

It is important to note that while this compound is a potent caspase-3 inhibitor, another commonly used tetrapeptide aldehyde inhibitor, Ac-DEVD-CHO, also demonstrates high potency against caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM). The choice of inhibitor may depend on the specific experimental context and the desired selectivity profile.

Apoptotic Pathway and this compound Intervention

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 being a key player. The following diagram illustrates the points of intervention for this compound.

Experimental Protocols

The following are generalized protocols for inducing apoptosis and assaying caspase-3 activity, which are common experimental contexts for the use of this compound.

Induction of Apoptosis in Cell Culture

This protocol describes a general method for inducing apoptosis using a chemical agent like Camptothecin. This compound would be added to the cell culture medium prior to the apoptosis-inducing agent to assess its inhibitory effect.

Materials:

-

Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine, Etoposide)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Tissue culture flasks or plates

Procedure:

-

Seed cells at a desired density (e.g., 0.5 x 10^6 cells/mL) in tissue culture plates or flasks and allow them to adhere overnight if applicable.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Pre-treat the cells by adding this compound to the culture medium at the desired final concentration. Incubate for a period determined by the experimental design (e.g., 1-2 hours).

-

Add the apoptosis-inducing agent (e.g., 4-6 µM Camptothecin) to the cell culture. A control group should receive an equivalent amount of the vehicle.

-

Incubate the cells for a time period optimal for inducing apoptosis in the specific cell line (typically ranging from 8 to 72 hours).

-

Harvest the cells for downstream analysis of apoptosis, such as a caspase-3 activity assay.

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate, DEVD-pNA.

Materials:

-

Cell lysates from control, apoptosis-induced, and this compound-treated cells

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3 substrate (DEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

-

-

Assay Execution:

-

Prepare a master mix containing 2x Reaction Buffer and DTT (final concentration of 10 mM).

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of the 2x Reaction Buffer/DTT mix to each well.

-

Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA substrate (final concentration of 200 µM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400 or 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound.

Conclusion

This compound is a valuable research tool for the specific inhibition of caspase-3, a key executioner in the apoptotic cascade. Its utility in dissecting the molecular events of apoptosis makes it an important compound for researchers in cell biology, oncology, and neurodegenerative disease. The protocols and data presented in this guide provide a framework for the effective application of this compound in a laboratory setting.

Chemical structure and properties of Ac-DMQD-CHO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ac-DMQD-CHO, a crucial tool in apoptosis research.

Introduction

This compound, also known as N-acetyl-L-α-aspartyl-L-methionyl-N¹-[(1S)-2-carboxy-1-formylethyl]-L-glutamamide, is a synthetic tetrapeptide aldehyde.[1][2][3] It is renowned as a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][4] By targeting caspase-3, this compound serves as an invaluable molecular probe for dissecting the mechanisms of programmed cell death and holds therapeutic potential for conditions where apoptosis is dysregulated.[1][4] Its ability to reduce apoptosis has demonstrated neuroprotective efficacy in preclinical models.[1][4]

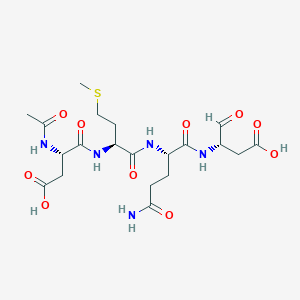

Chemical Structure and Properties

This compound is a peptide composed of the amino acid sequence Asp-Met-Gln-Asp.[2][3] The structure is modified with an N-terminal acetyl (Ac) group and a C-terminal aldehyde (CHO) group. The aldehyde functions as a "warhead," enabling reversible covalent inhibition of the target cysteine protease.[5]

Chemical Identifiers:

Quantitative Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₁N₅O₁₀S | [2][3][4] |

| Molecular Weight | 533.55 g/mol | [1][2][4] |

| Purity | ≥95% | [1] |

| Appearance | Solid | [1] |

| Solubility | Water: 1 mg/ml | [1] |

| Storage Conditions | -20°C | [3][6] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of caspase-3.[4] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[7] They exist as inactive zymogens (procaspases) and are activated through proteolytic processing in response to apoptotic signals.[7]

Mechanism of Inhibition: Caspase-3 activation is a critical convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9] Once activated by initiator caspases like caspase-8 and caspase-9, caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[7][10] this compound exerts its inhibitory effect by targeting the active site of caspase-3, thereby blocking the downstream events of the apoptotic cascade.

Selectivity Profile: The inhibitory potency of this compound is significantly higher for caspase-3 compared to other caspases, making it a selective tool for research.

| Target Enzyme | IC₅₀ Value | Source |

| Caspase-3 | 39 nM | [1][4] |

| Caspase-1 | 148 nM | [1] |

| Caspase-8 | 1,100 nM | [1] |

This selectivity allows researchers to specifically probe the role of caspase-3 in various biological processes.

Signaling Pathway Visualization

The following diagram illustrates the central role of Caspase-3 in the apoptotic pathways and the point of inhibition by this compound.

Experimental Protocols

This compound is frequently used in cell-based assays to prevent apoptosis and study its downstream consequences. A typical experimental workflow involves treating cells with an apoptotic stimulus in the presence or absence of the inhibitor.

A. Protocol: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using this compound to inhibit camptothecin-induced apoptosis in a chondrocyte cell line, as described in cited literature.[1]

Materials:

-

T/C 28a4 chondrocytes (or other cell line of interest)

-

Complete cell culture medium

-

Camptothecin (apoptotic stimulus)

-

This compound (caspase-3 inhibitor)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/PI staining kit)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Plate chondrocytes in appropriate culture vessels and grow to a desired confluency (e.g., 70-80%).

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent like water or DMSO.[1] Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10-100 µM). Remove the old medium from cells and add the medium containing this compound.

-

Control Groups: Include a vehicle control group (medium with DMSO) and an untreated control group.

-

Incubation: Incubate the cells with the inhibitor for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.

-

Apoptotic Induction: Add the apoptotic stimulus (e.g., camptothecin) to the wells, except for the untreated control group.

-

Incubation: Incubate the cells for the time required to induce apoptosis (e.g., 12-24 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.

-

Apoptosis Assessment: Stain the cells using an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group. A significant reduction in the apoptotic cell population in the this compound treated group compared to the stimulus-only group indicates successful inhibition.

B. Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical cell-based apoptosis inhibition experiment.

Applications and Significance

This compound is a cornerstone tool for:

-

Validating the Role of Caspase-3: Confirming whether a specific apoptotic pathway is dependent on caspase-3 activity.

-

Studying Downstream Events: By blocking caspase-3, researchers can investigate the sequence of events and substrate cleavage that occurs during apoptosis.

-

Therapeutic Research: In vivo studies have shown its potential in mitigating cellular damage in models of spinal cord injury, highlighting its neuroprotective effects.[1] It serves as a lead compound for developing more stable and potent caspase-3 inhibitors for clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C20H31N5O10S | CID 11421257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ac-Asp-Met-Gln-Asp-H (aldehyde) › PeptaNova [peptanova.de]

- 6. peptidepharma.com [peptidepharma.com]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Upstream and Downstream Effects of Ac-DMQD-CHO Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a selective and potent inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By specifically targeting caspase-3, this compound serves as a valuable tool for dissecting the intricate signaling pathways involved in programmed cell death and for exploring potential therapeutic interventions in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries. This technical guide provides a comprehensive overview of the upstream and downstream effects of this compound treatment, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of caspase-3. Its peptide sequence, Asp-Met-Gln-Asp, mimics the cleavage site of one of caspase-3's key substrates. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine residue of caspase-3, thereby blocking its catalytic activity.

Quantitative Data on this compound Activity and Effects

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound and its effects on apoptotic markers.

| Parameter | Value | Enzyme | Reference |

| IC₅₀ | 39 nM | Caspase-3 | [1] |

| IC₅₀ | 193 nM | Caspase-3 | [2] |

| IC₅₀ | >200 nM | Caspase-7 | [2] |

| IC₅₀ | >200 nM | Caspase-8 | [2] |

| IC₅₀ | >200 nM | Caspase-9 | [2] |

Table 1: Inhibitory Activity of this compound against Caspases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the selectivity of this compound for caspase-3 over other key caspases.

| Experimental Model | Treatment | Assay | Quantitative Effect | Reference |

| Rat Spinal Cord Injury | This compound | TUNEL Staining | Significantly reduced number of apoptotic cells | [3] |

Table 2: In Vivo Effects of this compound on Apoptosis. This table highlights the neuroprotective effect of this compound in a preclinical model of spinal cord injury.

Upstream Signaling Pathways Affected by this compound Treatment

Caspase-3 is a downstream effector caspase, and its inhibition by this compound does not directly interfere with the upstream signaling events that lead to its activation. However, by blocking the execution of apoptosis, this compound allows for the study of these upstream pathways without the confounding factor of cell death. The two primary pathways leading to caspase-3 activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins, like Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage. Activated caspase-8 can then directly cleave and activate pro-caspase-3.

Downstream Effects of this compound Treatment

By inhibiting caspase-3, this compound prevents the cleavage of numerous downstream substrates, thereby blocking the execution phase of apoptosis. One of the most well-characterized substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP).

Inhibition of PARP Cleavage

PARP is a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves PARP, rendering it inactive. This inactivation prevents DNA repair and facilitates cellular disassembly. Treatment with this compound blocks the cleavage of PARP, which can be visualized by the absence of the characteristic 89 kDa cleavage fragment in Western blot analysis.

Other key downstream events inhibited by this compound treatment include:

-

Prevention of DNA fragmentation: Caspase-3 activates caspase-activated DNase (CAD) by cleaving its inhibitor (ICAD). This compound prevents this, thus inhibiting the fragmentation of genomic DNA.

-

Maintenance of cellular structure: Caspase-3 cleaves various structural proteins, such as lamins and actin, leading to nuclear and cellular shrinkage. This compound treatment preserves the integrity of these structures.

-

Preservation of cell viability: By blocking the apoptotic cascade, this compound promotes cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound treatment.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

Materials:

-

Cells treated with an apoptosis-inducing agent and/or this compound.

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS).

-

Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

-

Assay:

-

In a 96-well plate, add 50-100 µg of protein lysate per well.

-

Adjust the volume of each well to 90 µL with Assay Buffer.

-

Add 10 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 400 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (Assay Buffer + substrate) from all readings.

-

Compare the absorbance of treated samples to untreated controls to determine the relative caspase-3 activity.

-

Western Blotting for Cleaved PARP

This method is used to detect the cleavage of PARP, a hallmark of caspase-3 activation.

Materials:

-

Cells treated with an apoptosis-inducing agent and/or this compound.

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody against PARP (recognizing both full-length and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate and treated with an apoptosis-inducing agent and/or this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

After the desired treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with an apoptosis-inducing agent and/or this compound.

-

Annexin V-FITC (or another fluorochrome).

-

Propidium Iodide (PI).

-

Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Flow cytometer.

Procedure:

-

Harvest cells, including any floating cells from the culture medium.

-

Wash cells twice with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Conclusion

This compound is a highly selective and potent inhibitor of caspase-3, making it an indispensable tool for the study of apoptosis. Its ability to block the execution phase of programmed cell death allows for detailed investigation of upstream signaling events and the functional consequences of inhibiting specific downstream targets. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of apoptosis and related pathologies. Further research focusing on the in vivo efficacy and safety of this compound and similar caspase-3 inhibitors is warranted to explore their full therapeutic potential.

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects and impact on caspase-12 expression of tauroursodeoxycholic acid after acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

Ac-DMQD-CHO: A Technical Guide for Studying Apoptosis in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for the development and maintenance of the central nervous system (CNS). In primary neurons, the precise regulation of apoptosis is critical, and its dysregulation is implicated in a host of neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The study of this pathway is paramount for understanding disease pathogenesis and for the development of novel neuroprotective therapeutics.

This technical guide focuses on the use of Ac-DMQD-CHO, a potent and selective inhibitor of Caspase-3, as a critical tool for investigating apoptosis in primary neuronal cultures. Its ability to specifically block the action of this key enzyme allows researchers to dissect the molecular mechanisms of neuronal apoptosis and to evaluate the efficacy of potential neuroprotective agents.

Mechanism of Action of this compound

This compound, or N-acetyl-Asp-Met-Gln-Asp-al, is a synthetic tetrapeptide that acts as a reversible and competitive inhibitor of Caspase-3.[1] The peptide sequence DMQD is designed to mimic the cleavage site of poly (ADP-ribose) polymerase (PARP), a natural substrate of Caspase-3. The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the active site cysteine of Caspase-3, thereby blocking its catalytic activity.[2]

This compound exhibits high selectivity for Caspase-3, with a reported IC50 of 39 nM.[3] This specificity makes it an invaluable tool for distinguishing the cellular events mediated by Caspase-3 from those orchestrated by other caspases. By inhibiting Caspase-3, this compound effectively halts the downstream events of the apoptotic cascade, including the degradation of cellular proteins and DNA fragmentation, thus preventing neuronal cell death.[4] This neuroprotective efficacy has been demonstrated in various models of neuronal injury.[3][4]

References

Methodological & Application

Application Notes and Protocols for Ac-DMQD-CHO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-CHO is a potent, selective, and reversible inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1] Its ability to block the proteolytic activity of caspase-3 makes it a valuable tool for studying the roles of this enzyme in apoptosis, as well as in non-apoptotic functions such as neurogenesis and synaptic activity.[1] These application notes provide detailed information on the solubility and stability of this compound in cell culture media, along with protocols for its use.

Solubility

The solubility of this compound is a critical factor for its effective use in cell culture experiments. Based on available data, the solubility of this compound is presented in the table below. It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.

| Solvent | Solubility |

| Water | 1 mg/mL[1][2] |

| DMSO | Information not available. However, related caspase inhibitors are often soluble in DMSO.[3] It is advisable to test solubility in a small volume first. |

Note: The solubility of this compound in various cell culture media (e.g., DMEM, RPMI-1640, F-12) has not been explicitly reported. Therefore, it is crucial to ensure that the final concentration of the stock solution solvent in the culture medium does not exceed a level that is toxic to the cells (typically <0.5% for DMSO).

Stability

The stability of this compound in its solid form and in solution is essential for reproducible experimental results.

Solid Form:

| Storage Temperature | Stability |

| -20°C | ≥ 4 years[1] |

In Solution:

Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound.

Materials:

-

This compound (solid)

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound.

-

Add the appropriate volume of sterile water or DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL in water).

-

Vortex briefly to dissolve the compound completely.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Determination of this compound Stability in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium.

Materials:

-

This compound stock solution

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640, F-12) supplemented as required for the cell line (e.g., with FBS, antibiotics)

-

Sterile tubes or plates

-

Incubator (37°C, 5% CO2)

-

Analytical method for quantification (e.g., HPLC, LC-MS/MS)

Procedure:

-

Prepare a solution of this compound in the desired cell culture medium at the final working concentration.

-

Dispense aliquots of this solution into sterile tubes or wells of a culture plate.

-

Incubate the samples at 37°C in a cell culture incubator.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot.

-

Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or LC-MS/MS.

-

A sample stored at -80°C can be used as a stable reference.

-

Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

Caspase-3 Signaling Pathway

Caption: Caspase-3 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the anti-apoptotic effect of this compound.

Logical Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability of this compound.

References

Application Notes: Using Ac-DMQD-CHO to Validate Apoptosis Detection in a TUNEL Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a key hallmark of late-stage apoptosis.[1][2][3][4] The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[1][2] A critical step in validating the specificity of a TUNEL assay is to demonstrate that the observed signal is a result of caspase-dependent apoptosis. Ac-DMQD-CHO is a potent and selective, cell-permeable inhibitor of caspase-3, a key executioner caspase in the apoptotic cascade.[5] By inhibiting caspase-3, this compound can prevent the downstream events of apoptosis, including DNA fragmentation. Therefore, its inclusion as a negative control in a TUNEL assay protocol is essential for confirming that the detected DNA breaks are a consequence of programmed cell death.

These application notes provide a detailed protocol for using this compound as a negative control in a TUNEL assay, where apoptosis is induced in a cell culture model using staurosporine.

Signaling Pathway of Apoptosis and Inhibition by this compound

The induction of apoptosis by staurosporine triggers a cascade of events culminating in DNA fragmentation. This pathway can be effectively blocked by the caspase-3 inhibitor this compound.

Caption: Apoptotic signaling pathway initiated by staurosporine.

Experimental Protocols

This protocol is designed for adherent cells (e.g., CHO-K1) grown in a 96-well plate format and is adaptable for other cell types and formats.

Materials:

-

CHO-K1 cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Staurosporine (1 mM stock in DMSO)

-

This compound (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1% Triton X-100 in PBS)

-

TUNEL Assay Kit (containing TdT enzyme, reaction buffer, and labeled dUTPs)

-

DNase I (for positive control)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Part 1: Induction and Inhibition of Apoptosis

-

Cell Seeding: Seed CHO-K1 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment:

-

For the inhibitor-treated group, pre-incubate the cells with 20-50 µM this compound in fresh cell culture medium for 1-2 hours at 37°C in a CO2 incubator.

-

-

Apoptosis Induction:

-

To the positive control and inhibitor-treated wells, add staurosporine to a final concentration of 1 µM.

-

For the negative (untreated) control, add an equivalent volume of the vehicle (DMSO).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.[6]

Part 2: TUNEL Assay Procedure

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15-30 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells twice with PBS.

-

Add 100 µL of Permeabilization Buffer to each well and incubate for 5-15 minutes at room temperature.

-

-

Positive Control Preparation:

-

For the DNase I-treated positive control wells, wash with PBS and then incubate with DNase I solution (as per the TUNEL kit manufacturer's recommendation) for 10-30 minutes at 37°C to induce DNA breaks.

-

-

TdT Reaction:

-

Wash the cells twice with PBS.

-

Prepare the TdT reaction mixture according to the TUNEL assay kit manufacturer's instructions.

-

Add the TdT reaction mixture to each well.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Detection and Visualization:

Experimental Workflow

The following diagram illustrates the workflow for the TUNEL assay with the inclusion of appropriate controls.

Caption: Experimental workflow for TUNEL assay with controls.

Data Presentation

The following table presents representative quantitative data from a TUNEL assay performed on cells treated with staurosporine in the presence or absence of a caspase-3 inhibitor. The data is based on findings from similar studies.[1][9]

| Treatment Group | Description | % TUNEL-Positive Cells (Mean ± SD) |

| Negative Control | Cells treated with vehicle (DMSO) only. | 3.2 ± 1.5 |

| Positive Control | Cells treated with 1 µM Staurosporine for 4 hours. | 45.8 ± 5.2 |

| Inhibitor Control | Cells pre-treated with 50 µM this compound for 1 hour, then treated with 1 µM Staurosporine. | 8.7 ± 2.1 |

| Technical Positive Control | Cells treated with DNase I. | >95 |

Conclusion

The inclusion of the caspase-3 inhibitor this compound in the experimental design of a TUNEL assay is a crucial step for validating the apoptotic nature of the observed DNA fragmentation. As demonstrated in the representative data, pre-treatment with this compound significantly reduces the percentage of TUNEL-positive cells induced by staurosporine, confirming that the DNA damage is a downstream event of caspase-3 activation. This approach provides researchers with a higher degree of confidence in their results when studying programmed cell death.

References

- 1. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Ac-DMQD-CHO in Western Blot Analysis of Cleaved Caspase-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective caspase-3 inhibitor, Ac-DMQD-CHO, in Western blot analysis to monitor the cleavage of caspase-3, a key event in the apoptotic cascade. This document includes detailed protocols, data interpretation guidelines, and a summary of expected results.

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation involves the cleavage of the inactive 32 kDa pro-caspase-3 into active p17 and p12 fragments. The detection of these cleaved fragments by Western blot is a widely accepted method for identifying and quantifying apoptosis. This compound is a potent and selective, reversible peptide aldehyde inhibitor of caspase-3 with an IC50 value of 39 nM in vitro. In cell-based assays, it can be used as a negative control to confirm that the observed cleavage of caspase-3 is indeed mediated by active caspase-3. By pre-treating cells with this compound prior to inducing apoptosis, researchers can expect to see a significant reduction in the levels of cleaved caspase-3, thereby validating the specificity of the apoptotic signaling pathway under investigation.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on staurosporine-induced caspase-3 cleavage. The relative density of the cleaved caspase-3 p17 fragment is normalized to a loading control (e.g., β-actin).

| Treatment Group | Concentration of this compound | Apoptosis Inducer (Staurosporine) | Relative Density of Cleaved Caspase-3 (p17) (Normalized to β-actin) | Percent Inhibition of Caspase-3 Cleavage |

| Untreated Control | - | - | 0.05 | - |

| Staurosporine-Treated | - | 1 µM | 1.00 | 0% |

| This compound + Staurosporine | 20 µM | 1 µM | 0.25 | 75% |

| This compound + Staurosporine | 50 µM | 1 µM | 0.10 | 90% |

Signaling Pathway

The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 cleavage.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of caspase-3.

Experimental Protocols

Cell Treatment with this compound and Apoptosis Induction

This protocol describes the pre-treatment of cells with this compound to inhibit caspase-3 activity, followed by the induction of apoptosis.

Caption: Workflow for cell treatment prior to Western blot analysis.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Apoptosis inducer (e.g., staurosporine, etoposide, TNF-α plus cycloheximide)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in complete culture medium. A final concentration range of 20-50 µM is a good starting point for most cell lines.

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Apoptosis Induction:

-

Prepare the apoptosis inducer at the desired final concentration in complete culture medium.

-

Add the apoptosis inducer directly to the wells containing the inhibitor or vehicle.

-

Incubate for the time required to induce apoptosis (e.g., 3-6 hours for staurosporine in HeLa cells). This time should be optimized for your specific cell line and inducer.

-

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash once with ice-cold PBS, and then proceed to cell lysis.

-

For suspension cells, transfer the cell suspension to a conical tube, centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C, aspirate the supernatant, wash once with ice-cold PBS, and then proceed to cell lysis.

-

Western Blot Protocol for Cleaved Caspase-3

This protocol outlines the steps for detecting cleaved caspase-3 in cell lysates by Western blot.

Caption: Standard workflow for Western blot analysis of cleaved caspase-3.

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer (4x or 6x)

-

12-15% polyacrylamide gels

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the harvested cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates to a final 1x concentration and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto a 12-15% polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Wash the membrane with TBST.

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-3 band to the intensity of the corresponding loading control band.

-

Conclusion

The use of this compound as a selective caspase-3 inhibitor is a valuable tool for researchers studying apoptosis. By following the detailed protocols provided in these application notes, scientists can confidently perform Western blot analysis to detect cleaved caspase-3 and validate the involvement of this key executioner caspase in their experimental models. The provided data and diagrams serve as a reference for expected outcomes and a deeper understanding of the underlying signaling pathways.

Application Notes and Protocols for Ac-DMQD-CHO in Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective caspase-3 inhibitor, Ac-DMQD-CHO, to investigate its effects on cell permeability during induced apoptosis. This information is intended for researchers in cell biology, pharmacology, and drug discovery to assess the cytoprotective potential of compounds that target the apoptotic pathway.

Introduction

This compound is a potent and selective inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the activation of caspases, which leads to the cleavage of cellular substrates and ultimately, cell disassembly. One of the hallmark features of late-stage apoptosis is the loss of plasma membrane integrity, leading to increased cell permeability.

This protocol describes a method to induce apoptosis in a cell culture model using staurosporine and to evaluate the ability of this compound to mitigate the associated increase in cell permeability. By inhibiting caspase-3, this compound is expected to block the downstream events of the apoptotic cascade, thereby preserving cell membrane integrity.

Mechanism of Action: Caspase-3 Mediated Apoptosis

Caspase-3 is activated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Once activated, caspase-3 cleaves a wide range of cellular proteins, leading to the characteristic features of apoptosis. The inhibition of caspase-3 by this compound can block these downstream events.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.

| Parameter | Value | Reference |

| IC₅₀ for Caspase-3 | 39 nM | [1][2] |

| IC₅₀ for Caspase-1 | 148 nM | [2] |

| IC₅₀ for Caspase-8 | 1,100 nM | [2] |

| Molecular Weight | 533.6 g/mol | [3] |

| Solubility in Water | 1 mg/mL | [2][3] |

| In Vivo Neuroprotective Dose | 1 mg/kg (rat) | [2] |

Experimental Protocol: Assessing the Effect of this compound on Cell Permeability in Staurosporine-Induced Apoptosis

This protocol outlines the steps to induce apoptosis with staurosporine, treat cells with this compound, and subsequently measure cell permeability using a dye exclusion assay (e.g., Propidium Iodide) analyzed by flow cytometry.

Materials and Reagents

-

Cell line of interest (e.g., Jurkat, HeLa, or a relevant cell line for your research)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Staurosporine

-

This compound

-

Propidium Iodide (PI) staining solution

-

Annexin V-FITC Apoptosis Detection Kit (optional, for multi-parameter analysis)

-

Flow cytometer

Experimental Workflow

Detailed Procedure

1. Cell Seeding:

-

Seed your cells of interest in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. A typical seeding density is 2 x 10⁵ cells/well.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Pre-treatment with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM) to determine the optimal protective concentration for your cell line.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a "vehicle control" well that receives the same concentration of the solvent used to dissolve this compound.

-

Incubate the cells for 1-2 hours at 37°C.

3. Induction of Apoptosis:

-

Prepare a stock solution of staurosporine in DMSO.

-

Dilute the staurosporine stock solution in complete cell culture medium to a final concentration that is known to induce apoptosis in your cell line (a common starting concentration is 1 µM).[4][5]

-

Add the staurosporine-containing medium to all wells except for the "untreated control" well. The untreated control well should receive fresh complete medium.

-

You should have the following experimental groups:

-

Untreated Control

-

Vehicle Control + Staurosporine

-

This compound (low concentration) + Staurosporine

-

This compound (medium concentration) + Staurosporine

-

This compound (high concentration) + Staurosporine

-

4. Incubation:

-

Incubate the plates for a time period sufficient to induce apoptosis. This can range from 3 to 24 hours, depending on the cell line and staurosporine concentration.[6] A time-course experiment is recommended to determine the optimal incubation time.

5. Staining for Cell Permeability (Propidium Iodide):

-

Following incubation, collect the cells (including any floating cells in the supernatant) from each well into separate tubes.

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer (often provided with Annexin V kits).

-

Add Propidium Iodide staining solution to each tube according to the manufacturer's instructions. If you are also assessing early apoptosis, you can co-stain with Annexin V-FITC at this step.[7]

-

Incubate the cells in the dark for 15 minutes at room temperature.[8]

6. Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it is a reliable indicator of cells with compromised membrane integrity.

-

Set up the flow cytometer to detect the fluorescence of PI (typically in the red channel).

-

Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.

-

Gate on the cell population and quantify the percentage of PI-positive cells in each experimental group.

Expected Results and Interpretation

In the staurosporine-treated group (vehicle control), you should observe a significant increase in the percentage of PI-positive cells compared to the untreated control group. This indicates that staurosporine has induced apoptosis and led to a loss of membrane integrity.

In the groups pre-treated with this compound, you would expect to see a dose-dependent decrease in the percentage of PI-positive cells compared to the staurosporine-only group. This would demonstrate that this compound is protecting the cells from staurosporine-induced loss of membrane permeability by inhibiting caspase-3 activity.

By quantifying the percentage of permeable (PI-positive) cells in each condition, you can determine the effective concentration of this compound for preventing this aspect of apoptotic cell death.

Troubleshooting

-

Low apoptosis induction: Increase the concentration of staurosporine or the incubation time. Ensure the staurosporine solution is fresh and properly stored.

-

High background PI staining: This could be due to mechanical stress during cell handling. Handle cells gently during washing and centrifugation steps.

-

No protective effect of this compound: The concentration of the inhibitor may be too low, or the pre-incubation time may be too short. Alternatively, the cell death mechanism induced by staurosporine in your specific cell line at the concentration used may have a significant caspase-3 independent component.

These application notes provide a framework for using this compound in cell-based assays to study its role in preserving cell membrane integrity during apoptosis. The protocols can be adapted and optimized for specific cell lines and experimental questions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (trifluoroacetate salt) | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols: Long-Term Effects of Ac-DMQD-CHO Treatment on Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-CHO is a potent and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade.[1] By blocking the activity of caspase-3, this compound can effectively reduce apoptosis, a characteristic that has led to its investigation in contexts such as neuroprotection and spinal cord injury.[1][2] While the short-term anti-apoptotic effects are well-documented, the long-term consequences of sustained caspase-3 inhibition on cell viability and fate are less understood. Understanding these long-term effects is critical for the development of safe and effective therapeutics, as interfering with the natural process of programmed cell death can lead to unintended cellular outcomes.

These application notes provide a framework for investigating the long-term effects of this compound treatment on cell viability, with detailed protocols for assessing various cellular fates, including senescence, necrosis, and autophagy, which may arise as alternatives to apoptosis.

Potential Long-Term Cellular Outcomes of this compound Treatment

Inhibition of the primary pathway of programmed cell death can force cells down alternative pathways. The long-term treatment of cells with this compound may not simply result in enhanced survival but could lead to other cellular states with significant physiological implications.

-

Cellular Senescence: In the absence of a functional apoptotic pathway, cells experiencing stress or damage may enter a state of irreversible growth arrest known as senescence.[3] Senescent cells remain metabolically active and can secrete a variety of inflammatory cytokines and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can have profound effects on the surrounding tissue.

-

Necrosis: When apoptosis is blocked, cells may undergo a switch to a necrotic cell death pathway, particularly in response to severe stress or damage.[4] Unlike the controlled dismantling of a cell during apoptosis, necrosis is a more chaotic process that results in cell lysis and the release of intracellular contents, which can trigger inflammation.

-

Autophagy: Autophagy is a cellular recycling process that can either promote cell survival under stress or, in some contexts, lead to a form of programmed cell death distinct from apoptosis. Inhibition of apoptosis can, in some instances, lead to an upregulation of autophagy as a compensatory mechanism.

Quantitative Data Summary

The following tables provide an example of how to structure and present quantitative data from long-term cell viability studies. The data presented here are illustrative and based on typical results observed with caspase inhibitors. Actual results with this compound will be cell-type and concentration-dependent and should be determined empirically.

Table 1: Effect of Long-Term this compound Treatment on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | % Viability (relative to untreated control) |

| SH-SY5Y | 10 | 7 | 95 ± 5% |

| SH-SY5Y | 50 | 7 | 88 ± 7% |

| SH-SY5Y | 100 | 7 | 75 ± 8% |

| HeLa | 10 | 7 | 98 ± 4% |

| HeLa | 50 | 7 | 92 ± 6% |

| HeLa | 100 | 7 | 85 ± 9% |

Table 2: Induction of Senescence and Necrosis Markers after Long-Term this compound Treatment

| Cell Line | This compound Concentration (nM) | Treatment Duration (days) | % Senescent Cells (SA-β-gal positive) | % Necrotic Cells (LDH release) |

| SH-SY5Y | 50 | 14 | 15 ± 3% | 5 ± 2% |

| SH-SY5Y | 100 | 14 | 25 ± 5% | 10 ± 3% |

| HeLa | 50 | 14 | 10 ± 2% | 3 ± 1% |

| HeLa | 100 | 14 | 18 ± 4% | 8 ± 2% |

Experimental Protocols

Long-Term Cell Culture with this compound

This protocol outlines the general procedure for the continuous exposure of adherent cell lines to this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Seeding: Seed cells at a low density to allow for extended growth without reaching confluency too quickly.

-

Treatment Initiation: After 24 hours, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Medium Changes: Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium containing this compound or vehicle control and re-seed into new flasks/plates at a lower density.

-

Monitoring: At each subculture, perform a cell count and assess viability using the trypan blue exclusion method.

-

Endpoint Analysis: At predetermined time points (e.g., 7, 14, 21 days), harvest cells for analysis using the assays described below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells cultured as described in 4.1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat as described in 4.1.

-

At the desired time point, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.

Materials:

-

Cells cultured on coverslips or in multi-well plates

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

PBS

-

Microscope

Procedure:

-

Wash cells with PBS.

-

Fix cells with fixation solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours.

-

Wash cells with PBS.

-

Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Necrosis Assessment (LDH Release Assay)

This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, a hallmark of necrosis.

Materials:

-

Cell culture supernatant

-

LDH assay kit (commercially available)

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant at the desired time point.

-

Follow the manufacturer's instructions for the LDH assay kit.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).

Signaling Pathways and Experimental Workflow

Apoptosis Signaling Pathways

The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspase-3, the target of this compound.

Caption: Intrinsic Apoptosis Pathway and the action of this compound.

Caption: Extrinsic Apoptosis Pathway and the action of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for a long-term study of this compound's effects on cell viability.

Caption: Workflow for long-term cell viability studies.

Conclusion

The long-term inhibition of caspase-3 by this compound presents a complex cellular scenario that extends beyond simple apoptosis blockade. Researchers and drug development professionals must consider the potential for cells to enter alternative states such as senescence or necrosis, which can have significant biological and therapeutic implications. The protocols and frameworks provided in these application notes offer a comprehensive approach to elucidating the long-term effects of this compound on cell viability and fate, enabling a more thorough understanding of its potential as a therapeutic agent.

References

Application Note and Protocol: Preparation of Ac-DMQD-CHO Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ac-DMQD-CHO is a potent, cell-permeable, and reversible tetrapeptide inhibitor of caspase-3.[1] It functions by targeting the active site of caspase-3, a critical executioner enzyme in the apoptotic pathway. Due to its selectivity, this compound is an invaluable tool for studying the mechanisms of apoptosis and for screening potential therapeutic agents that modulate this process.[1][2][3]

Accurate and consistent experimental results depend on the correct preparation and storage of the inhibitor stock solution. This document provides a detailed protocol for the solubilization, handling, and storage of this compound to ensure its stability and efficacy in downstream applications.

Compound Information and Properties

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Full Name | N-acetyl-L-α-aspartyl-L-methionyl-N¹-[(1S)-2-carboxy-1-formylethyl]-L-glutamamide | [1] |

| Sequence | Ac-Asp-Met-Gln-Asp-CHO | [3] |

| Molecular Formula | C₂₀H₃₁N₅O₁₀S (as trifluoroacetate salt) | [1] |

| Molecular Weight | 533.6 g/mol (as trifluoroacetate salt) | [1] |

| IC₅₀ for Caspase-3 | 39 nM | [1][2] |

| IC₅₀ for Caspase-1 | 148 nM | [1] |

| IC₅₀ for Caspase-8 | 1,100 nM | [1] |

| Appearance | Solid | [1] |

| Solubility | Water: 1 mg/mL; DMSO: ≥ 2 mM | [1][4] |

| Storage Temperature | -20°C (solid and solution) | [1][3] |

| Long-Term Stability | ≥ 4 years at -20°C (solid form) | [1] |

Safety and Handling Precautions

Handle this compound in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[5][6]

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[5][6]

-

Storage: Keep the container tightly sealed and store in a dry, cool place at -20°C.[1]

Signaling Pathway Inhibition

This compound exerts its function by inhibiting the activation of procaspase-3 into its active form, caspase-3, which is a key step in the execution phase of apoptosis.

Caption: this compound blocks the apoptotic cascade by inhibiting caspase-3 activation.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). It is recommended to first dissolve peptide inhibitors in a small amount of DMSO before diluting with aqueous buffers.[7]

Materials and Equipment

-

This compound (solid form)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

-20°C freezer

Stock Solution Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

-